1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPDFOAVUBMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in the following areas:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene ring may enhance biological activity through electron-withdrawing properties, potentially leading to the development of novel anticancer therapies.
- Neuropharmacology : The presence of the aminopyrrolidine group suggests potential interactions with neurotransmitter systems. Preliminary studies have explored its use in modulating synaptic transmission and neuroprotection, making it a candidate for treating neurodegenerative diseases.
Material Science
The compound's unique properties allow for applications in material science, particularly in:
- Polymer Chemistry : As a building block, it can be polymerized to create new materials with tailored properties for applications in coatings, adhesives, and composites.
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials for electronics and catalysis.
Biochemical Research
In biochemical studies, this compound can serve as a probe or tool for:
- Enzyme Inhibition Studies : The compound's structural analogs have been used to inhibit specific enzymes, providing insights into enzyme mechanisms and potential pathways for therapeutic intervention.
- Cellular Studies : Its application in cellular assays can help elucidate pathways involved in cell signaling and metabolism.
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one could be further explored for similar effects.
Case Study 2: Neuroprotective Effects
Research published in neuropharmacology journals highlighted the neuroprotective effects of aminopyrrolidine derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, supporting further investigation into their therapeutic potential in neurodegenerative disorders.
Data Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of anticancer and neuropharmacological agents | Novel therapies for cancer and CNS disorders |
| Material Science | Use as a building block in polymers and nanomaterials | Enhanced material properties |
| Biochemical Research | Probing enzyme activity and cellular mechanisms | Insights into disease mechanisms |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on structural features , synthesis methods , physicochemical properties , and biological activities .
Structural Features
Key Observations :
- Derivatives with fused aromatic systems (e.g., benzimidazotriazole in ) exhibit higher molecular weights and lipophilicity.
Key Observations :
- The target compound’s synthesis is less documented but likely requires specialized coupling reagents, whereas analogs like those in rely on palladium-catalyzed cross-coupling.
Physicochemical Properties
Key Observations :
- The target compound’s aminopyrrolidine group may improve aqueous solubility relative to purely aromatic analogs like .
Key Observations :
- Structural complexity (e.g., pyrazoline or triazole rings) correlates with enhanced bioactivity in analogs .
Preparation Methods
Pyrrolidine Ring Formation
- The pyrrolidine ring is commonly synthesized via cyclization reactions starting from linear precursors containing amino and halide or carbonyl functional groups.
- Classical methods include reductive amination or intramolecular nucleophilic substitution to close the five-membered ring.
- Advanced synthetic approaches employ 1,3-dipolar cycloaddition reactions between azomethine ylides (nitrogen-based 1,3-dipoles) and alkenyl dipolarophiles to generate stereoselective pyrrolidine rings with desired substitution patterns.
Introduction of the Amino Group
- The amino substituent at the 3-position of the pyrrolidine ring is introduced either by nucleophilic substitution or reductive amination.
- Protection and deprotection strategies may be used to control selectivity and avoid side reactions.
- Amino group introduction is critical for biological activity and is often optimized for yield and purity.
Attachment of the Thiophene Ring
- The thiophene ring bearing the acetyl substituent at the 2-position is introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- The carbonyl linkage (carbonylation) between the aminopyrrolidine and thiophene ring is achieved through amide bond formation, typically by coupling an aminopyrrolidine derivative with a thiophene-2-carboxylic acid or its activated ester.
- The acetyl group at the 1-position of the thiophene ring can be introduced either before or after the coupling step depending on synthetic convenience.
Amide Bond Formation
- The key step is the formation of the amide bond between the aminopyrrolidine nitrogen and the thiophene-2-carbonyl group.
- Common reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate coupling under mild conditions.
- Reaction conditions are optimized to maximize yield and minimize side products.
Solvent and Stock Solution Preparation
- The compound’s solubility profile suggests good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are preferred for stock solution preparation in research applications.
- Stock solutions are prepared by dissolving accurately weighed amounts of the compound in solvents to achieve desired molar concentrations. For example:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.1962 | 0.8392 | 0.4196 |
| 5 mg | 20.9811 | 4.1962 | 2.0981 |
| 10 mg | 41.9622 | 8.3924 | 4.1962 |
- Preparation of in vivo formulations involves sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by vortexing, ultrasound, or heating.
Research Findings and Optimization Notes
- The synthetic route is often optimized for yield, purity, and scalability, especially for pharmaceutical research applications targeting neurological disorders and enzyme inhibition.
- Structural modifications on the pyrrolidine or thiophene rings can be explored to improve pharmacokinetic properties such as solubility and bioavailability.
- Spectroscopic analysis (NMR, MS) and purity assessments are integral to confirming the structure and quality of the synthesized compound.
- Biological testing and docking studies guide further synthetic modifications to enhance target specificity and potency.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Cyclization or 1,3-dipolar cycloaddition | Azomethine ylides, alkenyl dipolarophiles | Controls stereochemistry |
| Amino group introduction | Nucleophilic substitution or reductive amination | Amines, reducing agents | May require protection/deprotection |
| Thiophene ring attachment | Cross-coupling (Suzuki/Stille) | Palladium catalysts, boronic acids or stannanes | Introduces thiophene with acetyl |
| Amide bond formation | Coupling with activated carboxylic acid derivatives | Carbodiimides (EDC, DCC), activated esters | Key linkage between pyrrolidine and thiophene |
| Stock solution prep | Dissolution in polar aprotic solvents | DMSO, DMF | Concentration adjusted per use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
